molecular formula C14H10FN B3195290 5-(2-Fluorophenyl)-1H-indole CAS No. 893739-67-8

5-(2-Fluorophenyl)-1H-indole

Cat. No. B3195290
CAS RN: 893739-67-8
M. Wt: 211.23 g/mol
InChI Key: CKHLFXRPDLTXLU-UHFFFAOYSA-N
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Description

  • Use : It is employed for the management of gastrointestinal ulcer, reflux esophagitis, and eradication of Helicobacter pylori .


Synthesis Analysis

  • Hydrogenation Reduction : Under catalytic conditions, hydrogenation reduction converts it to 5-(2-fluorophenyl)-1H-indole .


Molecular Structure Analysis

The molecular structure of 5-(2-Fluorophenyl)-1H-indole is confirmed by various techniques, including 1H NMR, 13C NMR, MS, FT-IR , and single crystal X-ray diffraction . The compound exhibits a planar conformation with active fluorine and bromine atoms on the benzene ring .


Chemical Reactions Analysis

The compound’s chemical reactions include nucleophilic substitution, cyclization, dechlorination, and hydrogenation reduction. These reactions are crucial for its synthesis and biological activity .

Scientific Research Applications

Optimization in Synthesis

  • Ullmann Reaction in Sertindole Synthesis : The Ullmann reaction step in synthesizing sertindole, a neuroleptic medication, was optimized using 5-chloro-1-(4-fluorophenyl)-indole. This optimization involved using purified 5-chloroindole and suitable catalysts and solvents, leading to high yields and purity of the product (Li, Ma, & Yu, 2011).

Antimycobacterial Activity

  • Indole Derivatives Against Tuberculosis : New series of 5-fluoro-1H-indole derivatives were synthesized and evaluated for in vitro antituberculosis activity against Mycobacterium tuberculosis H37Rv. Certain derivatives exhibited significant inhibitory activity, indicating potential as antimycobacterial agents (Karalı et al., 2007).

Neuroleptic Activity

  • Neuroleptic Compounds : A study on 5-aryltetrahydro-gamma-carbolines, structurally related to indoles, investigated neuroleptic activity in rat antiamphetamine models. This research provided insights into the conformational requirements for dopamine receptor activity (Harbert et al., 1980).

Mechanism of Action

As a potassium-competitive acid blocker (P-CAB), 5-(2-Fluorophenyl)-1H-indole inhibits the H+,K±ATPase enzyme in gastric parietal cells, leading to reduced gastric acid secretion. Its efficacy surpasses that of proton pump inhibitors (PPIs) .

Physical and Chemical Properties

  • Stability : Hygroscopic

Safety and Hazards

  • Toxicity : Acute toxin effects .

properties

IUPAC Name

5-(2-fluorophenyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN/c15-13-4-2-1-3-12(13)10-5-6-14-11(9-10)7-8-16-14/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHLFXRPDLTXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC3=C(C=C2)NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluorophenyl)-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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